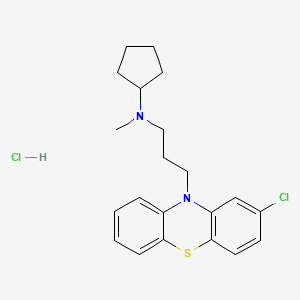
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a cyclopentyl and methyl group attached to an aminopropyl chain, which is further connected to a chlorophenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine typically involves multiple steps:
Formation of the Aminopropyl Chain: The initial step involves the synthesis of the aminopropyl chain. This can be achieved by reacting cyclopentylamine with methyl iodide in the presence of a base to form N-cyclopentyl-N-methylamine.
Attachment to Phenothiazine Core: The next step involves the attachment of the aminopropyl chain to the phenothiazine core. This is typically done through a nucleophilic substitution reaction where the aminopropyl chain reacts with 2-chlorophenothiazine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenothiazine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different nucleophiles attached to the phenothiazine core.
科学的研究の応用
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine involves its interaction with specific molecular targets in the body. The compound is known to interact with dopamine receptors in the brain, leading to its antipsychotic effects. It also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine compound used as an antipsychotic agent.
Fluphenazine: Known for its potent antipsychotic effects.
Uniqueness
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine is unique due to the presence of the cyclopentyl and methyl groups, which may influence its pharmacokinetic and pharmacodynamic properties. These structural differences can lead to variations in its efficacy, side effect profile, and overall therapeutic potential compared to other phenothiazine derivatives.
特性
CAS番号 |
63833-99-8 |
|---|---|
分子式 |
C21H26Cl2N2S |
分子量 |
409.4 g/mol |
IUPAC名 |
N-[3-(2-chlorophenothiazin-10-yl)propyl]-N-methylcyclopentanamine;hydrochloride |
InChI |
InChI=1S/C21H25ClN2S.ClH/c1-23(17-7-2-3-8-17)13-6-14-24-18-9-4-5-10-20(18)25-21-12-11-16(22)15-19(21)24;/h4-5,9-12,15,17H,2-3,6-8,13-14H2,1H3;1H |
InChIキー |
DJBMHTVVSKCEOL-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C4CCCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


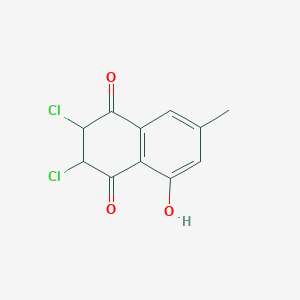
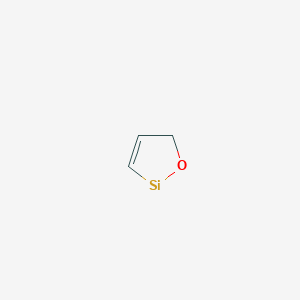
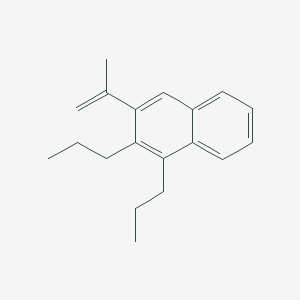

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

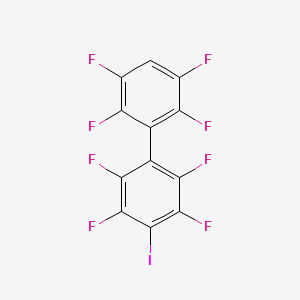
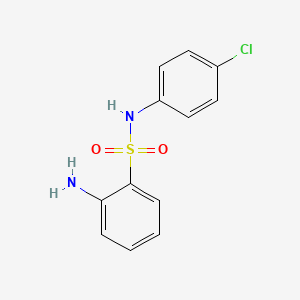
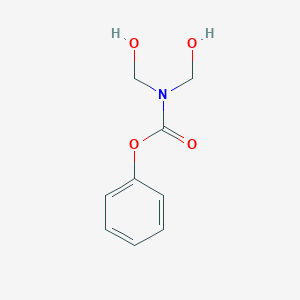

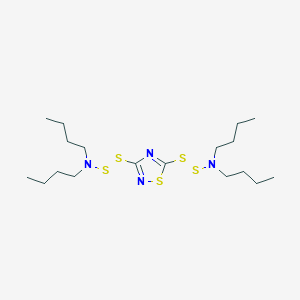

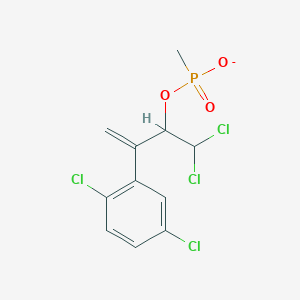
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
